(2R)-2-(2-Adamantyl)propan-1-amine
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Overview
Description
(2R)-2-(2-Adamantyl)propan-1-amine is a chiral amine compound characterized by the presence of an adamantyl group attached to a propan-1-amine backbone. The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure, which imparts unique physical and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Adamantyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes bromination to form 1-bromoadamantane.
Grignard Reaction: 1-bromoadamantane is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Aldehyde: The Grignard reagent is added to ®-2-bromo-1-phenylpropan-1-one, resulting in the formation of (2R)-2-(2-adamantyl)-1-phenylpropan-1-ol.
Reduction: The final step involves the reduction of the hydroxyl group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Adamantyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross biological membranes and interact with receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Adamantyl)propan-1-amine: The enantiomer of (2R)-2-(2-Adamantyl)propan-1-amine, with similar chemical properties but different biological activity.
1-Adamantylamine: A simpler amine derivative of adamantane, lacking the chiral center.
2-Adamantanone: An oxidized derivative of adamantane, used in various chemical syntheses.
Uniqueness
This compound is unique due to its chiral nature and the presence of the bulky adamantyl group. This combination imparts distinct physical, chemical, and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXCPIUCNRCAA-DDNJXNFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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